2-(Cyclopropylmethyl)-4-isopropoxyphenol
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Overview
Description
2-(Cyclopropylmethyl)-4-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This protection is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclopropylmethyl)-4-isopropoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The cyclopropylmethyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.
Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Isopropoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
2-(Cyclopropylmethyl)-4-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups attached to the phenol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-12-5-6-13(14)11(8-12)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
JJKSVYWVNODZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
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